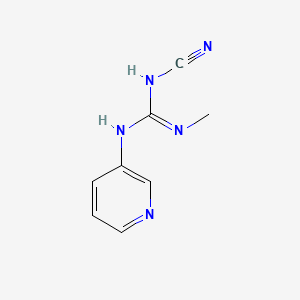
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- is a compound that belongs to the class of guanidines, which are known for their high basicity and ability to form stable complexes with various molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the guanylation of amines with cyanamides. One efficient method involves the use of scandium (III) triflate as a catalyst under mild conditions in water . Another approach includes the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production methods for guanidines often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This method provides a convenient and efficient route to obtain N,N’-disubstituted guanidines.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include scandium (III) triflate, lanthanide amides, and ytterbium triflate . The reactions are typically carried out under mild conditions in water or solvent-free environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the guanylation of amines with cyanamides in the presence of scandium (III) triflate yields N,N’-disubstituted guanidines .
Aplicaciones Científicas De Investigación
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of nicotinamide phosphoribosyl transferase and NF-κB signaling . Additionally, it can interact with potassium channels, leading to vasodilation and reduced blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- include:
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine: An anti-tumor agent.
Pinacidil: A potassium channel opener used as an anti-hypertensive agent.
Cimetidine: A histamine-II receptor antagonist used in the treatment of ulcers.
Uniqueness
What sets guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- apart from these similar compounds is its unique combination of a cyano group and a pyridyl group, which contributes to its distinct chemical properties and biological activities .
Propiedades
Número CAS |
67026-33-9 |
|---|---|
Fórmula molecular |
C8H9N5 |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
1-cyano-2-methyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C8H9N5/c1-10-8(12-6-9)13-7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12,13) |
Clave InChI |
XQVLSVGTENBRFH-UHFFFAOYSA-N |
SMILES canónico |
CN=C(NC#N)NC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















